2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide
Description
This compound features a benzo[b][1,4]thiazepine core substituted with a 3,4-dimethoxyphenyl group at position 2 and an N-phenylacetamide moiety at position 3. The presence of electron-donating methoxy groups and the sulfone functionality may influence its pharmacokinetic properties, such as solubility and metabolic stability.
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-1,1,4-trioxo-2,3-dihydro-1λ6,5-benzothiazepin-5-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6S/c1-32-20-13-12-17(14-21(20)33-2)23-15-25(29)27(16-24(28)26-18-8-4-3-5-9-18)19-10-6-7-11-22(19)34(23,30)31/h3-14,23H,15-16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHZXBHNNSDUQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide (CAS Number: 863452-48-6) is a complex organic molecule characterized by its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of thiazepines and is notable for its multi-functional groups that may contribute to its biological activities. The molecular formula is with a molecular weight of 494.6 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₆N₂O₆S |
| Molecular Weight | 494.6 g/mol |
| CAS Number | 863452-48-6 |
Antimicrobial Properties
Research indicates that compounds similar to this thiazepine derivative exhibit significant antimicrobial activity. In particular, derivatives containing the thiazepine structure have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, studies have demonstrated that modifications of the thiazepine core can enhance antibacterial potency, suggesting that the compound's structure plays a crucial role in its effectiveness against pathogens .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in cancer cell lines by interfering with key signaling pathways involved in tumor growth. Notably, compounds with similar structural motifs have been found to target the EGFR signaling pathway and inhibit angiogenesis through VEGF signaling pathways . These findings indicate potential applications in cancer therapeutics.
The mechanism of action for this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : The presence of the dioxido group suggests that it may act as an enzyme inhibitor.
- Interference with Protein Interactions : Similar compounds have been shown to disrupt protein-protein interactions critical for cellular signaling .
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various thiazepine derivatives found that the compound exhibited significant activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests that it could be a candidate for further development as an antimicrobial agent .
Study 2: Anticancer Potential
In vitro studies on cancer cell lines treated with this compound showed a dose-dependent reduction in cell viability. The compound was found to induce apoptosis in breast cancer cells by activating caspase pathways, which are pivotal for programmed cell death . This highlights its potential as an anticancer therapeutic.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several promising biological activities associated with compounds structurally related to 2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide:
Anticancer Activity
Research indicates that derivatives of thiazepine compounds exhibit significant anticancer properties. For instance, compounds that inhibit specific cancer cell lines have been identified through in vitro assays. The mechanism often involves the induction of apoptosis and inhibition of tumor growth by targeting key cellular pathways.
Inhibition of Acetylcholinesterase
Compounds similar to this thiazepine derivative have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro studies show that certain thiazepine derivatives can effectively bind to the active site of AChE, leading to increased levels of acetylcholine in neuronal synapses and improved cognitive function in animal models .
Anti-inflammatory Properties
Thiazepine derivatives have also been explored for their anti-inflammatory effects. Studies suggest that these compounds can modulate inflammatory pathways and reduce markers such as cytokines and chemokines in various disease models.
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiazepine derivatives demonstrated their efficacy against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of standard chemotherapeutics.
Case Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotection, a related compound was shown to improve cognitive function in mice subjected to scopolamine-induced memory impairment. Behavioral tests indicated enhanced memory retention and reduced oxidative stress markers in the brain.
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Systems
Compound A : 2-(3-Oxo-3,4-Dihydro-2H-1,4-Benzothiazin-4-yl)Acetamide ()
- Core Structure: 1,4-Benzothiazine (non-aromatic, 6-membered ring with one sulfur and one nitrogen atom) vs. benzo[b][1,4]thiazepine (7-membered ring with sulfur and nitrogen).
- Functional Groups : Lacks the 1,1-dioxido group but retains a 3-oxo group. The acetamide substituent is similar but attached to a smaller heterocycle.
Compound B : 2-(3,4-Dimethoxyphenyl)-N-(4-Methoxyphenyl)-1-Propyl-1H-Benzo[d]Imidazole-5-Carboxamide ()
- Core Structure : Benzimidazole (aromatic 5-membered ring with two nitrogen atoms) vs. benzo[b][1,4]thiazepine.
- Functional Groups : Shares the 3,4-dimethoxyphenyl substituent but replaces the sulfone/ketone with a carboxamide and propyl chain.
- Implications : The rigid benzimidazole core may enhance metabolic stability but reduce conformational flexibility compared to the thiazepine system .
Functional Group Analysis
| Feature | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Heterocycle | Benzo[b][1,4]thiazepine (7-membered) | 1,4-Benzothiazine (6-membered) | Benzimidazole (5-membered) |
| Oxidation State | 1,1-Dioxido (Sulfone) | Thiazine (no sulfone) | N/A |
| Key Substituents | 3,4-Dimethoxyphenyl, N-phenylacetamide | Acetamide | 4-Methoxyphenyl, propyl chain |
| Polarity | High (sulfone, ketone) | Moderate (ketone) | Low (alkyl chain) |
Tautomerism and Spectral Differences
The target compound’s benzo[b][1,4]thiazepine core may exhibit tautomerism similar to 1,2,4-triazole derivatives described in . For example, thione-thiol tautomerism in related triazoles was ruled out via IR spectroscopy (absence of νS-H bands at 2500–2600 cm⁻¹ and presence of νC=S at ~1250 cm⁻¹) . By contrast, the target compound’s sulfone group would show strong νS=O absorption near 1150–1350 cm⁻¹, distinguishing it from non-oxidized sulfur-containing analogues.
Q & A
Q. What are the key considerations for synthesizing this compound, and how can purity be ensured during preparation?
The synthesis involves multi-step reactions requiring precise control of conditions (e.g., temperature, solvent selection). For example, dimethylformamide (DMF) and triethylamine are often used as solvents and bases, respectively, to facilitate coupling reactions. Reaction progress should be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and final product purity . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound from byproducts .
Q. Which analytical techniques are most effective for characterizing the compound’s structure and confirming its identity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of the 3,4-dimethoxyphenyl and phenylacetamide groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like the sulfonyl (SO₂) and carbonyl (C=O) moieties. Purity should be confirmed using HPLC with UV detection .
Q. How can researchers assess the compound’s potential biological activity in preliminary studies?
Begin with in vitro assays targeting pathways suggested by structural analogs (e.g., antimicrobial or kinase inhibition assays). For instance, thiazepinone derivatives often exhibit activity against protein kinases or microbial targets. Use dose-response experiments to determine IC₅₀ values and compare results with structurally similar compounds, such as 3,4-dimethoxyphenyl-containing analogs .
Q. What structural analogs of this compound have been studied, and how do their activities differ?
Analogous compounds include benzo[b][1,4]thiazepinones with varying substituents (e.g., chloro, fluoro, or methyl groups). For example, 4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin derivatives with chlorophenyl groups show enhanced antimicrobial activity, while methoxy groups may improve metabolic stability. Differences in activity can be attributed to electronic and steric effects of substituents .
Q. How stable is this compound under various storage and experimental conditions?
Stability studies should include accelerated degradation tests under acidic/basic conditions, oxidative stress (H₂O₂), and light exposure. Use HPLC to monitor degradation products. The sulfonyl group may confer hydrolytic stability, but the 4-oxo moiety could be sensitive to nucleophilic attack. Store in inert atmospheres at −20°C to prolong shelf life .
Advanced Research Questions
Q. What computational methods are recommended for predicting interaction mechanisms with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to targets like kinases or GPCRs. Density functional theory (DFT) calculations assess electronic properties of the 3,4-dimethoxyphenyl group, which may influence π-π stacking or hydrogen bonding. Pair computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental validation .
Q. How can experimental design (DoE) optimize reaction yields and selectivity?
Use factorial design to evaluate variables like solvent polarity, catalyst loading, and reaction time. For example, a central composite design could identify optimal DMF/water ratios for minimizing byproducts. Response surface methodology (RSM) improves yield predictability, while ANOVA quantifies the significance of each factor .
Q. What strategies resolve contradictions in bioactivity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based). For instance, if one study reports anticancer activity but another does not, repeat experiments with standardized protocols (e.g., NCI-60 panel) and cross-validate with pharmacokinetic studies to rule out bioavailability issues .
Q. How can structure-activity relationship (SAR) studies guide further derivatization?
Systematically modify the 3,4-dimethoxyphenyl or acetamide groups. For example, replace methoxy with trifluoromethoxy to enhance lipophilicity or introduce halogen substituents to improve target affinity. Compare IC₅₀ values against parent compound and use CoMFA/CoMSIA models to predict activity trends .
Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?
Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways. CRISPR-Cas9 knockout screens can pinpoint target genes, while fluorescence polarization assays assess direct binding to proteins. For in vivo studies, use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with efficacy .
Methodological Notes
- Key references : Prioritize peer-reviewed studies on thiazepinone derivatives, reaction optimization, and bioactivity assays .
- Data validation : Always cross-check computational predictions with experimental data to mitigate overinterpretation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
